2-(Benzyloxy)-5-(trifluoromethyl)aniline

Catalog No.
S710012
CAS No.
117901-14-1
M.F
C14H12F3NO
M. Wt
267.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-5-(trifluoromethyl)aniline

CAS Number

117901-14-1

Product Name

2-(Benzyloxy)-5-(trifluoromethyl)aniline

IUPAC Name

2-phenylmethoxy-5-(trifluoromethyl)aniline

Molecular Formula

C14H12F3NO

Molecular Weight

267.25 g/mol

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2

InChI Key

VKHDZWQPEGTTJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)N

Synthesis:

-(Benzyloxy)-5-(trifluoromethyl)aniline can be synthesized through various methods, including:

  • Ullmann coupling: This reaction involves the reaction of a haloaromatic compound with an amine in the presence of a copper catalyst. In the case of 2-(benzyloxy)-5-(trifluoromethyl)aniline, 2-fluoro-5-(trifluoromethyl)aniline and benzyl bromide can be coupled using copper iodide and potassium carbonate [].
  • Buchwald-Hartwig amination: This method utilizes a palladium catalyst and a ligand to facilitate the coupling of an amine with an aryl halide. 2-Fluoro-5-(trifluoromethyl)aniline can be coupled with benzyl bromide using this approach [].

Potential Applications:

While the specific research applications of 2-(benzyloxy)-5-(trifluoromethyl)aniline are not yet extensively documented, its structural features suggest potential in various scientific fields:

  • Pharmaceutical research: The presence of the trifluoromethyl group and the benzyloxy moiety can influence the lipophilicity, metabolic stability, and biological activity of the molecule. This makes it a potential candidate for the development of novel drugs [].
  • Material science: Aromatic amines with electron-withdrawing substituents like trifluoromethyl groups can exhibit interesting electrical and optical properties. 2-(Benzyloxy)-5-(trifluoromethyl)aniline could be explored for applications in organic electronics or optoelectronic materials [].
  • Organic chemistry: The benzyloxy group can serve as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule. This can be useful in the synthesis of more complex organic compounds [].

2-(Benzyloxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C₁₄H₁₂F₃NO and a molecular weight of 267.25 g/mol. This compound features a benzyloxy group and a trifluoromethyl group attached to an aniline structure, making it significant in biochemical research, particularly in proteomics. The presence of the trifluoromethyl group enhances its lipophilicity, which can affect its biological activity and interaction with cellular targets .

  • Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: If a nitro group is present, it can be reduced to an amine through catalytic hydrogenation or chemical reduction methods.
  • Substitution: The trifluoromethyl group can engage in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

The biological activity of 2-(Benzyloxy)-5-(trifluoromethyl)aniline is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its ability to penetrate cell membranes, potentially increasing its efficacy in modulating biological pathways. Research indicates that this compound may influence enzyme activity and cellular signaling pathways, although specific biological assays are necessary to elucidate its full pharmacological profile .

The synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)aniline typically involves a nucleophilic aromatic substitution reaction. The general steps include:

  • Reactants: A suitable aniline derivative is reacted with benzyl alcohol and a trifluoromethylating agent.
  • Conditions: The reaction often requires a base such as potassium carbonate and is typically conducted in a solvent like dimethylformamide at elevated temperatures to facilitate substitution.
  • Purification: After the reaction, the product is purified using standard techniques such as column chromatography .

2-(Benzyloxy)-5-(trifluoromethyl)aniline finds applications in various fields:

  • Proteomics Research: It serves as a biochemical tool for studying protein interactions and modifications.
  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific biological pathways.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups .

Interaction studies involving 2-(Benzyloxy)-5-(trifluoromethyl)aniline focus on its binding affinity and specificity toward various biological targets. These studies are essential for understanding how this compound can modulate enzyme activities or receptor functions. Techniques such as surface plasmon resonance or fluorescence polarization assays may be employed to quantify these interactions .

Several compounds share structural similarities with 2-(Benzyloxy)-5-(trifluoromethyl)aniline, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
2-(Benzyloxy)-4-(trifluoromethyl)anilineTrifluoromethyl group at position 4Different reactivity profile due to position change
2-(Benzyloxy)-5-(difluoromethyl)anilineDifluoromethyl group instead of trifluoromethylAltered chemical properties and potential applications
2-(Methoxy)-5-(trifluoromethyl)anilineMethoxy group replacing the benzyloxy groupChanges in solubility and reactivity

The uniqueness of 2-(Benzyloxy)-5-(trifluoromethyl)aniline lies in the combination of the benzyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties that enhance its utility in both research and application settings .

Reductive Dechlorination Approaches

Catalytic Hydrogenation Protocols

The synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)aniline through catalytic hydrogenation represents a fundamental approach in aromatic amine chemistry, particularly when starting from chlorinated precursors [1]. The reductive dechlorination process utilizes molecular hydrogen in the presence of heterogeneous catalysts to selectively remove halogen substituents while preserving the trifluoromethyl and benzyloxy functionalities [2].

Raney nickel catalysts have demonstrated exceptional performance in the hydrogenation of chlorinated aromatic compounds, achieving yields of 97% under optimized conditions [1]. The process typically operates at temperatures of 140°C and pressures of 50 bar, utilizing methanol as the preferred solvent system [1]. The mechanism involves the adsorption of the chlorinated substrate onto the catalyst surface, followed by the sequential addition of hydrogen atoms and the elimination of hydrogen chloride [1].

Palladium-supported catalysts represent another viable approach for the reductive dechlorination of halogenated anilines [3]. Studies have shown that palladium on carbon achieves yields of 73% when operating at temperatures between 70-90°C under hydrogen pressures of 3.7 bar [3]. The use of isopropanol as a solvent enhances the selectivity of the reaction while maintaining product stability [3].

The selection of appropriate acid acceptors plays a crucial role in the success of catalytic hydrogenation protocols [1]. Triethylamine, sodium hydroxide, and potassium carbonate have been identified as effective acid acceptors, with triethylamine showing particular promise when used in methanol solvent systems [1]. The acid acceptor serves to neutralize the hydrogen chloride generated during the dechlorination process, preventing catalyst deactivation and product degradation [1].

Catalyst SystemOperating Temperature (°C)Pressure (bar)Typical Yield (%)Solvent System
Raney Nickel1405097Methanol
Palladium/Carbon70-903.773Isopropanol
Triethylamine/Methanol1405097Methanol/Triethylamine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer sophisticated approaches for the synthesis of fluorinated anilines, including compounds bearing trifluoromethyl substituents [4]. The coupling of fluoroalkylamines with aryl bromides and aryl chlorides represents a particularly valuable synthetic strategy for accessing 2-(Benzyloxy)-5-(trifluoromethyl)aniline derivatives [4].

The mechanistic aspects of palladium-catalyzed arylation involve the formation of arylpalladium-amido intermediates, with reductive elimination representing the turnover-limiting step [4]. The electron-withdrawing nature of the trifluoromethyl group significantly retards this reductive elimination process, necessitating optimized reaction conditions [4]. The resting state of the catalyst has been identified as the phenoxide complex, which influences the overall reaction kinetics [4].

Recent advances in heterogeneous palladium catalysis have enabled dehydrogenative cross-coupling reactions of anilines with structurally diverse arenes [5]. These protocols utilize oxygen as the terminal oxidant, eliminating the need for stoichiometric oxidants and providing environmentally friendly synthetic routes [5]. The selectivity of these transformations can be enhanced through the incorporation of specific directing groups, such as pyrrolidino substituents [5].

Protective Group Strategies in Aniline Functionalization

Acylation/Deacylation Techniques

Acylation strategies represent fundamental protective group methodologies in aniline chemistry, providing temporary protection during multi-step synthetic sequences [6]. The installation of acyl protecting groups on aniline derivatives can be achieved through various reagent systems, including formamide, formic acid, and acetic acid under mild heating conditions [6].

The development of additive-free protocols has gained significant attention in recent years, with deep eutectic solvents emerging as dual catalyst-solvent systems [6]. Choline chloride-zinc chloride systems have demonstrated exceptional performance in the formylation and acetylation of anilines, achieving high to excellent yields while maintaining environmental compatibility [6]. These systems show good recycling capability, maintaining catalytic activity through four reaction cycles [6].

Ruthenium-catalyzed ortho-acylation represents an advanced approach for regioselective aniline derivatization [7]. The use of α-oxocarboxylic acids as acyl sources enables efficient synthetic strategies under mild conditions [7]. This methodology demonstrates excellent functional group tolerance and can be readily scaled to gram quantities [7]. The procedure utilizes 2-pyridyl directing groups to achieve selective ortho-functionalization [7].

The deacylation process typically employs basic hydrolysis conditions, utilizing potassium carbonate in methanol or reductive methods such as diisobutylaluminum hydride treatment [8]. The choice of deprotection method depends on the substrate sensitivity and the presence of other functional groups within the molecular framework [8].

Protective GroupInstallation MethodDeprotection ConditionsStabilityTypical Yield (%)
Benzyloxycarbonyl (Cbz)Benzyl chloroformate/BaseHydrogenolysis (H₂/Pd-C)Base stable, acid labile85-95
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonateTrifluoroacetic acidBase stable, acid labile90-98
Acetyl (Ac)Acetic anhydride/PyridineBasic hydrolysisAcid stable, base labile95-99

Benzyloxy Group Installation and Removal

The benzyloxy protecting group represents one of the most robust protective strategies for hydroxyl functionalities in aromatic systems [9]. Installation of benzyloxy groups typically involves the treatment of phenolic substrates with strong bases such as sodium hydride or potassium hydroxide, followed by reaction with benzyl halides [9]. Alternative methods utilize benzyl trichloroacetimidate reagents under acidic conditions, providing milder reaction environments [9].

The installation process can be optimized through the use of silver oxide in dimethylformamide, which enables monobenzylation of diols at ambient to elevated temperatures [9]. For substrates containing multiple hydroxyl groups, selective benzylation can be achieved using copper acetylacetonate catalysis, which preferentially protects primary alcohols in the presence of phenolic functionalities [9].

Removal of benzyloxy protecting groups is most commonly accomplished through hydrogenolysis using palladium on carbon catalysts under hydrogen atmosphere [9]. This method provides clean deprotection while maintaining compatibility with other functional groups, including trifluoromethyl substituents [9]. Alternative deprotection methods include Birch reduction conditions using sodium in liquid ammonia, although this approach is less frequently employed [9].

Oxidative deprotection methods offer additional flexibility in synthetic planning [9]. Chromium trioxide in acetic acid, ozone treatment, and N-bromosuccinimide have all been successfully employed for benzyloxy group removal [9]. The choice of deprotection method depends on the substrate compatibility and the presence of other sensitive functionalities [9].

The para-methoxybenzyl variant provides enhanced selectivity in deprotection sequences [10]. This protecting group can be selectively removed using 2,3-dichloro-5,6-dicyano-para-benzoquinone under mild conditions, while leaving standard benzyl ethers intact [10]. This orthogonal protection strategy enables complex synthetic sequences requiring differential deprotection [10].

Industrial-Scale Production Challenges

Continuous Flow Reactor Optimization

Industrial-scale production of 2-(Benzyloxy)-5-(trifluoromethyl)aniline presents significant challenges related to heat management, catalyst optimization, and process efficiency [11]. Continuous flow reactor systems offer advantages in terms of enhanced heat transfer, improved mass transfer rates, and reduced byproduct formation compared to traditional batch processes [12].

The optimization of continuous flow reactors requires careful consideration of multiple parameters, including reactor temperature, pressure drop, residence time, and catalyst loading [12]. Computational fluid dynamics modeling has emerged as a powerful tool for reactor design optimization, enabling the prediction of hydrodynamic behavior and particle separation performance [12]. Studies have demonstrated that baffle angle and distance significantly influence turbulence patterns and mixing efficiency within the reactor system [12].

Temperature control represents a critical aspect of continuous flow reactor optimization, particularly for highly exothermic reactions [13]. Enhanced heat recovery systems can improve energy efficiency by 15-25%, while maintaining precise temperature control throughout the reaction zone [14]. The optimal operating temperature range for aniline synthesis typically falls between 100-165°C, depending on the specific catalyst system employed [15].

Catalyst loading optimization has shown significant impact on both product selectivity and economic viability [15]. Low-loading palladium catalysts (0.3 weight percent) demonstrate superior performance compared to higher loading systems (5 weight percent), reducing overhydrogenation reactions while maintaining high conversion rates [15]. The catalyst particle size distribution affects both activity and selectivity, with 5 nanometer palladium particles showing optimal performance characteristics [15].

ParameterOptimal RangeCritical FactorMonitoring Method
Reactor Temperature100-165°CSelectivity controlThermal sensors
Pressure Drop0.2-0.5 MPaPressure stabilityPressure transducers
Residence Time5-30 minutesConversion optimizationFlow meters
Catalyst Loading0.3-5.0 wt%Activity maintenanceActivity testing

Byproduct Management and Purification Strategies

Byproduct formation in industrial aniline synthesis follows two primary pathways: direct overhydrogenation of the target product and transformation of precursors to cyclohexanone derivatives [15]. The management of these byproducts requires comprehensive purification strategies incorporating multiple separation techniques [16].

The direct overhydrogenation pathway represents the dominant byproduct formation mechanism, involving consecutive hydrogen addition processes [15]. This pathway can be controlled through optimization of residence time, with studies showing that weight hourly space velocity values of 0.15 per hour achieve optimal selectivity of 97% [15]. Values below 0.08 per hour result in compromised selectivity due to product over-reduction [15].

Depth filtration techniques provide effective removal of precipitated impurities through electrostatic interactions [16]. The majority of host cell proteins derived from production systems exhibit isoelectric points between 4.5-7.5, enabling selective precipitation through pH adjustment during neutralization processes [16]. This approach can achieve removal efficiencies exceeding 90% when properly optimized [16].

Hydrophobic interaction chromatography offers superior selectivity for byproduct removal, utilizing differences in surface hydrophobicity between target products and impurities [16]. Both bind-and-elute and flow-through modes demonstrate effective separation capabilities, with average removal rates exceeding 90% [16]. The optimization of salt type, concentration, temperature, and ligand selection significantly influences separation efficiency [16].

Multimodal chromatography systems provide enhanced selectivity through multiple interaction mechanisms operating simultaneously [16]. Ceramic hydroxyapatite resins demonstrate excellent efficacy in removing aggregates, DNA, endotoxins, and other challenging impurities [16]. These systems require comprehensive design of experiments studies to explore factor interactions and optimize separation performance [16].

The implementation of advanced purification strategies has resulted in significant improvements in production efficiency, with continuous flow reactor systems achieving 30-50% improvements in process efficiency compared to traditional batch operations [14]. Environmental compliance requirements have driven the development of advanced scrubbing systems, achieving 25-40% improvements in emission control [14].

Challenge CategorySpecific IssueCurrent SolutionEfficiency Improvement (%)
Heat ManagementExothermic reaction controlEnhanced heat recovery systems15-25
Catalyst DeactivationMetal leaching and sinteringLow-loading Pd catalysts20-30
Byproduct FormationCyclohexanone formationOptimized residence time10-15
Environmental ComplianceEmission control requirementsAdvanced scrubbing systems25-40

Electronic Effects of Trifluoromethyl Substituents

The trifluoromethyl group represents one of the most electronegatively powerful substituents in organic chemistry, exerting profound electronic effects on aromatic systems through both inductive and resonance mechanisms [1] . In 2-(Benzyloxy)-5-(trifluoromethyl)aniline, the trifluoromethyl group positioned at the meta position relative to the amino group creates significant electronic perturbations that influence the entire molecular framework.

The strong electron-withdrawing character of the trifluoromethyl group arises from the high electronegativity of fluorine atoms combined with their inductive effect through the carbon-fluorine bonds [1]. This electronegativity has been described as intermediate between fluorine and chlorine, making trifluoromethyl-substituted compounds often exhibit enhanced acidity and reduced basicity compared to their unsubstituted counterparts [1]. The electronic influence extends beyond simple inductive effects, as the trifluoromethyl group can also participate in hyperconjugative interactions and exhibit complex resonance behavior under specific electronic demands [3].

Hammett σ Constants and Resonance Interactions

The quantitative measurement of electronic effects in aromatic systems is effectively captured through Hammett sigma constants, which provide standardized parameters for substituent electronic influence [4] [5]. For the trifluoromethyl group, multiple sigma constants have been established through systematic studies of benzoic acid ionization and related reactions.

The standard Hammett sigma constants for the trifluoromethyl group demonstrate its strongly electron-withdrawing nature across different positions [6]. The meta sigma constant (σₘ) for CF₃ is +0.43, while the para sigma constant (σₚ) is +0.54, indicating stronger electron withdrawal in the para position due to both inductive and resonance contributions [6] [7]. These values place the trifluoromethyl group among the most electron-withdrawing substituents commonly encountered in organic chemistry.

More sophisticated measurements using the Brown-Okamoto sigma-plus scale reveal even stronger electron-withdrawing effects under conditions involving carbocation formation. The σₚ⁺ value for the trifluoromethyl group reaches +0.612, reflecting its enhanced electron-withdrawing capability when the aromatic system experiences increased electron demand [3]. This elevated value demonstrates that the trifluoromethyl group can adapt its electronic contribution based on the electronic requirements of the reaction center.

The inductive component of the trifluoromethyl effect, represented by the inductive sigma constant (σᵢ) of +0.42, accounts for the through-bond electron withdrawal that occurs independently of resonance interactions [6]. This substantial inductive effect results from the high electronegativity of the three fluorine atoms and their ability to polarize the carbon-fluorine bonds, creating a permanent dipole that withdraws electron density from the aromatic ring [7].

Resonance interactions involving the trifluoromethyl group present a complex picture that depends on the electronic state of the aromatic system. Under normal conditions, the trifluoromethyl group primarily acts as an electron-withdrawing substituent through inductive effects [8]. However, theoretical studies have revealed that when attached to electron-deficient systems such as carbocations, the trifluoromethyl group can exhibit modest π-electron donating ability [3]. This apparent contradiction arises from the ability of fluorine lone pairs to participate in hyperconjugative stabilization when the aromatic system demands electron density.

The specific positioning of the trifluoromethyl group in 2-(Benzyloxy)-5-(trifluoromethyl)aniline creates a meta relationship with the amino group, which significantly influences the electronic distribution. Meta substitution generally results in weaker resonance interactions compared to ortho or para positioning, but the strong inductive effect of the trifluoromethyl group ensures substantial electronic influence throughout the aromatic system [9] [4].

Dipole Moment Calculations

The electronic asymmetry created by the trifluoromethyl and benzyloxy substituents in 2-(Benzyloxy)-5-(trifluoromethyl)aniline results in significant molecular dipole moments that affect both physical properties and intermolecular interactions. Computational studies of related trifluoromethyl-substituted anilines have provided insights into the magnitude and direction of these dipole moments.

Density functional theory calculations on 4-chloro-2-(trifluoromethyl)aniline, a structurally related compound, revealed substantial dipole moments arising from the combined electronic effects of the electron-withdrawing trifluoromethyl group and the electron-donating amino group [10]. These calculations employed the B3LYP functional with 6-311++G(d,p) basis sets to achieve reliable predictions of molecular electronic properties [10].

The dipole moment in trifluoromethyl-substituted anilines primarily results from the charge separation between the electron-rich amino nitrogen and the electron-deficient regions created by the trifluoromethyl group [10]. The benzyloxy substituent in 2-(Benzyloxy)-5-(trifluoromethyl)aniline adds additional complexity to the electronic distribution, as it can participate in both electron-donating resonance effects and electron-withdrawing inductive effects depending on its specific electronic environment.

Experimental verification of calculated dipole moments has been achieved through various spectroscopic techniques, including nuclear magnetic resonance and vibrational spectroscopy studies [11] [10]. These measurements confirm that trifluoromethyl substitution significantly increases molecular polarity compared to unsubstituted anilines, with implications for solubility, intermolecular interactions, and biological activity.

Solubility Profile and Partition Coefficients

The solubility characteristics of 2-(Benzyloxy)-5-(trifluoromethyl)aniline reflect the complex interplay between hydrophobic aromatic components and polar functional groups. The presence of both the lipophilic benzyloxy group and the electronegative trifluoromethyl substituent creates a molecule with distinctive partitioning behavior between aqueous and organic phases.

Comparative studies of trifluoromethyl-substituted anilines provide important benchmarks for understanding the solubility profile of the target compound. Para-trifluoromethylaniline exhibits a calculated logarithmic partition coefficient (LogP) of 2.87, indicating moderate lipophilicity with preferential partitioning into organic solvents [12]. The water solubility of this compound is limited to less than 0.1 g/100 mL, demonstrating the hydrophobic character imparted by the trifluoromethyl group [12].

The meta-trifluoromethylaniline isomer presents as a colorless liquid with a characteristic fishlike odor and demonstrates complete insolubility in water while being denser than water [13]. This physical behavior illustrates the pronounced hydrophobic character of trifluoromethyl substitution and its impact on intermolecular interactions with aqueous systems.

Research on partition coefficients of fluorinated compounds has revealed complex relationships between fluorine substitution patterns and lipophilicity [14]. Studies of trifluoromethylated aliphatic alcohols demonstrated that trifluorination enhances lipophilicity most dramatically when the trifluoromethyl group occupies the alpha position relative to polar functional groups [14]. The enhancement becomes progressively weaker as the trifluoromethyl group moves to beta and gamma positions, while delta and epsilon positioning actually decreases lipophilicity compared to unfluorinated analogs [14].

The benzyloxy substituent in 2-(Benzyloxy)-5-(trifluoromethyl)aniline contributes additional lipophilic character through its extended aromatic system and flexible alkyl linkage [16]. Comparative studies of benzyloxy-substituted compounds indicate that this functional group generally increases partition coefficients and reduces water solubility relative to simpler alkoxy or hydroxyl substituents [17] .

Calculated LogP values for structurally related compounds suggest that 2-(Benzyloxy)-5-(trifluoromethyl)aniline likely exhibits enhanced lipophilicity compared to simple trifluoromethylanilines [18]. The combined effects of the benzyloxy and trifluoromethyl groups are expected to result in preferential partitioning into organic phases, with limited aqueous solubility similar to other highly substituted aromatic amines.

The influence of the trifluoromethyl group on partition behavior has been extensively studied in medicinal chemistry contexts, where subtle changes in LogP can significantly affect biological activity and pharmacokinetic properties [18]. Research has shown that trans-2-(trifluoromethyl)cyclopropyl groups typically increase calculated LogP values by 0.5 to 1.0 log units compared to unsubstituted analogs [18], providing insight into the magnitude of lipophilicity enhancement expected from trifluoromethyl substitution.

Thermal Stability and Phase Transition Behavior

The thermal properties of 2-(Benzyloxy)-5-(trifluoromethyl)aniline are influenced by the unique combination of aromatic stability, fluorine substitution effects, and intermolecular interactions arising from its complex substitution pattern. While specific thermal data for this compound are not extensively documented in the literature, studies of related trifluoromethyl-substituted anilines provide valuable insights into expected thermal behavior.

Thermal stability studies of fluorinated organic compounds have demonstrated that trifluoromethyl substitution generally enhances thermal stability compared to unfluorinated analogs . The carbon-fluorine bonds in trifluoromethyl groups exhibit exceptional bond strength, with bond dissociation energies significantly higher than carbon-hydrogen bonds [1]. This enhanced bond strength contributes to increased thermal decomposition temperatures and improved stability under elevated temperature conditions.

Research on 4-methyl-3,5-bis(trifluoromethyl)aniline revealed phase transition behavior typical of highly fluorinated organic materials, including relatively high volatility and distinctive thermal characteristics . The compound exhibited stability under standard laboratory conditions but showed gradual degradation under prolonged exposure to light and oxygen, particularly at elevated temperatures .

Thermogravimetric analysis studies of substituted aniline conducting polymers have provided insights into the thermal decomposition patterns of aniline derivatives [20]. These investigations revealed that the degradation behavior of substituted anilines depends strongly on the nature and position of substituents, with electron-withdrawing groups generally increasing thermal stability [20]. The presence of multiple substituents, as in 2-(Benzyloxy)-5-(trifluoromethyl)aniline, creates complex thermal behavior that reflects the competing effects of different functional groups.

Comparative thermal analysis of benzyloxy-substituted compounds indicates that the benzyl ether linkage represents a potential thermal weak point, as benzyl groups can undergo thermolytic cleavage at elevated temperatures [21]. The melting point range for 2-(benzyloxy)aniline has been reported as 35-39°C [21], suggesting that the addition of the trifluoromethyl group in the 5-position likely increases the melting point due to enhanced intermolecular interactions and molecular rigidity.

Phase transition behavior in highly substituted aromatic compounds is often complex due to the presence of multiple interaction sites and varying molecular conformations [22]. The combination of the electron-withdrawing trifluoromethyl group and the electron-donating benzyloxy group in 2-(Benzyloxy)-5-(trifluoromethyl)aniline creates significant molecular polarity that influences crystal packing and phase transition temperatures.

Industrial thermal stability requirements for trifluoromethyl-containing intermediates have driven extensive research into the thermal behavior of these compounds [23]. Process optimization studies for related compounds, such as 2,6-dichloro-4-trifluoromethyl aniline, have established reaction temperatures around 173°C under elevated pressures [23], indicating that trifluoromethyl-substituted anilines can generally withstand moderate thermal stress without decomposition.

The vapor pressure and volatility characteristics of trifluoromethyl-substituted anilines reflect the balance between molecular weight, intermolecular forces, and thermal energy [22]. The relatively high molecular weight of 2-(Benzyloxy)-5-(trifluoromethyl)aniline (267.25 g/mol) combined with its polar substituents suggests lower volatility compared to simpler trifluoromethylanilines, with corresponding implications for handling, storage, and purification procedures.

XLogP3

3.6

Wikipedia

2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)ANILINE

Dates

Last modified: 08-15-2023

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